molecular formula C12H11N3 B2516076 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole CAS No. 1798782-35-0

1-(pyrazin-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B2516076
CAS No.: 1798782-35-0
M. Wt: 197.241
InChI Key: KLIUIRYNQYNGCB-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of pyrazine and indole. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazine and indole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of pyrazine-2-carboxylic acid with 2,3-dihydroindole in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, where pyrazinyl halides are coupled with indole derivatives .

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques, optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazine moiety can participate in hydrogen bonding and π-π stacking interactions, while the indole ring can engage in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)-2,3-dihydro-1H-indole can be compared with other similar compounds such as:

    1-(Pyrazin-2-yl)-1H-indole: Lacks the dihydro component, which may affect its reactivity and biological activity.

    1-(Pyridin-2-yl)-2,3-dihydro-1H-indole: Contains a pyridine ring instead of pyrazine, which can alter its electronic properties and interactions with biological targets.

    1-(Pyrazin-2-yl)-2,3-dihydro-1H-pyrrole:

The uniqueness of this compound lies in its combination of pyrazine and indole rings, providing a versatile scaffold for various chemical and biological applications.

Properties

IUPAC Name

1-pyrazin-2-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-11-10(3-1)5-8-15(11)12-9-13-6-7-14-12/h1-4,6-7,9H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIUIRYNQYNGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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